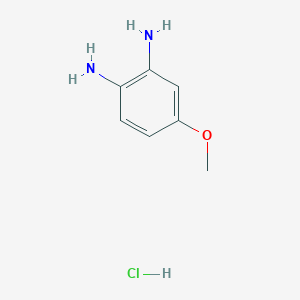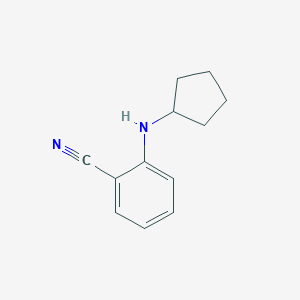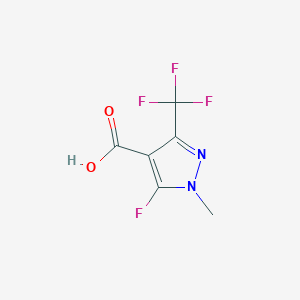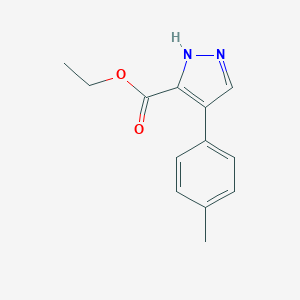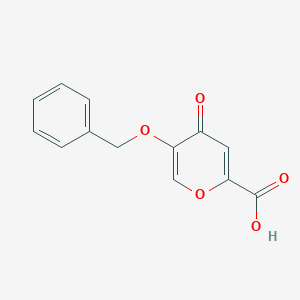
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Vue d'ensemble
Description
The compound “5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid” is a derivative of pyran carboxylic acid with a benzyloxy group at the 5-position . Pyran is a six-membered heterocyclic ring compound consisting of five carbon atoms and one oxygen atom. The carboxylic acid group (-COOH) is attached at the 2-position of the pyran ring, and the benzyloxy group (-OCH2C6H5) is attached at the 5-position.
Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered pyran ring with a carboxylic acid group at the 2-position and a benzyloxy group at the 5-position . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in reactions such as esterification or amide formation . The benzyloxy group could potentially be removed through protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, benzoic acid derivatives are generally soluble in organic solvents and have relatively high melting points .Applications De Recherche Scientifique
Synthesis of Aryl Pyranones : The compound has been used in synthesizing 5-aryl-3-hydroxy-4H-pyran-4-ones, which are significant in various organic syntheses (Takao, Endo, & Horie, 1993).
Development of Functionalized Monomers : It has been utilized to synthesize novel acrylate monomers with potential antibacterial and antifungal activities (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Antiallergic Agents : Studies have explored its derivatives for antiallergic activities, particularly in the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines (Nohara et al., 1985).
In Enantioselective Synthesis : The compound has been employed in the enantioselective synthesis of the E-ring portion of (S)-camptothecin, an important chemotherapeutic agent (Leue et al., 2001).
Synthesis of Fused Pyranones : It plays a role in the synthesis of 3-hydroxymethyl-pyran-4-ones derivatives, which are crucial in organic chemistry (Philipp & Jirkovsky, 1979).
Application in Atom Transfer Radical Polymerization : This compound was used to synthesize a novel nano-initiator for polymerization applications (Saraei, Naderi, Farajollahi, & Agbolaghi, 2019).
Inhibitory and Antioxidant Properties : A derivative of this compound has been synthesized to investigate its tyrosinase inhibitory and antioxidant properties (Rho et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target enzymes involved in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s likely that it interacts with its targets through a mechanism similar to the suzuki–miyaura cross-coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s plausible that it could be involved in the suzuki–miyaura cross-coupling reaction, which is a key pathway in organic synthesis .
Pharmacokinetics
Similar compounds have been reported to undergo catalytic protodeboronation , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit potent inhibitory behavior and antioxidant activity . For example, hydroxypyridinone derivatives have been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway .
Safety and Hazards
Propriétés
IUPAC Name |
4-oxo-5-phenylmethoxypyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-10-6-11(13(15)16)18-8-12(10)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZNPNSZZJJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424299 | |
| Record name | 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |
CAS RN |
1219-33-6 | |
| Record name | 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)
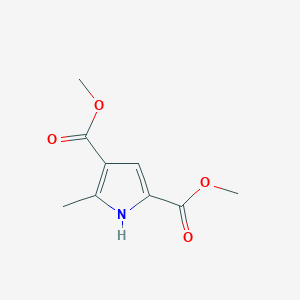
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)
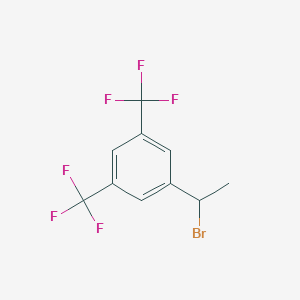
![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)
![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)
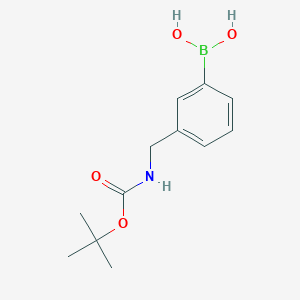
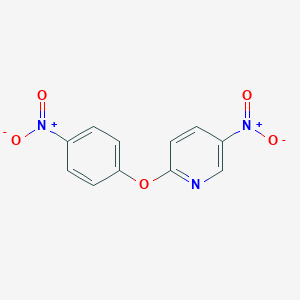

![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)
